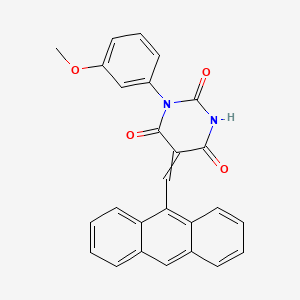

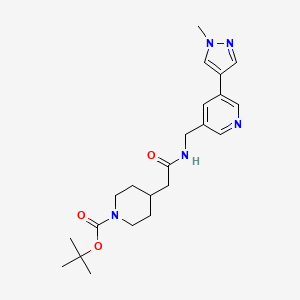

5-(9-anthrylmethylene)-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(9-anthrylmethylene)-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, commonly known as AMPT or alpha-methyl-p-tyrosine, is a synthetic compound that has been used in scientific research for several decades. It is a potent inhibitor of the enzyme tyrosine hydroxylase, which is involved in the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. As a result, AMPT has been used to investigate the role of catecholamines in various physiological and pathological processes.

Applications De Recherche Scientifique

Antiviral Activity

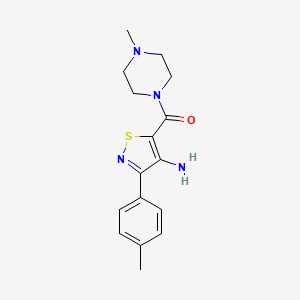

5-Substituted pyrimidine derivatives have demonstrated significant inhibitory activity against retroviruses, including human immunodeficiency virus (HIV), highlighting their potential as antiviral agents. For instance, some derivatives exhibited strong antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, but without notable toxicity (Hocková et al., 2003).

Synthesis and Structural Studies

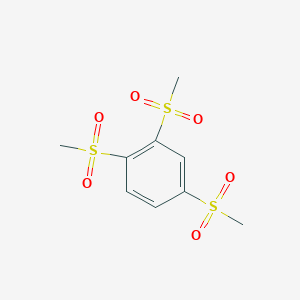

Research has been conducted on the synthesis of various pyrimidine derivatives under ambient conditions, contributing to the field of pharmaceutical chemistry. Such studies often focus on efficient, eco-friendly synthesis methods and the examination of molecular structures, which is crucial for understanding the properties and potential applications of these compounds (Brahmachari & Nayek, 2017).

Molecular Structure Analysis

Computational and experimental studies have been performed to determine the molecular structure of related pyrimidine derivatives. These studies utilize techniques like density functional theory (DFT), X-ray crystallography, and spectroscopy, providing insights into the stability and reactivity of these compounds (Trilleras et al., 2017).

Crystallography and Hydrogen Bonding

Crystallographic studies of pyrimidine triones have revealed insights into their supramolecular structures, such as the formation of hydrogen-bonded chains and rings. Understanding these structural aspects is important for potential applications in materials science and pharmaceuticals (da Silva et al., 2005).

Kinase Inhibition for Cancer Therapy

Pyrimidine derivatives bearing aminomethylene moieties have been synthesized and evaluated for their inhibitory activities against c-Met kinase, a target in cancer therapy. These compounds have shown potential in inhibiting cancer cell proliferation, highlighting their significance in developing new anticancer agents (Tang et al., 2014).

Synthetic Methodologies

Efficient and novel methods for synthesizing pyrimidine derivatives have been developed, focusing on catalyst-free, solvent-free conditions, and high yield. These methodologies are significant for advancing green chemistry practices in pharmaceutical synthesis (Reddy et al., 2007).

Potential as Herbicides

Some pyrimidine derivatives have been studied for their herbicidal activity, indicating the potential application of these compounds in agricultural chemistry. Their efficacy in inhibiting plant growth suggests possible use as weed control agents (Nezu et al., 1996).

Propriétés

IUPAC Name |

5-(anthracen-9-ylmethylidene)-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O4/c1-32-19-10-6-9-18(14-19)28-25(30)23(24(29)27-26(28)31)15-22-20-11-4-2-7-16(20)13-17-8-3-5-12-21(17)22/h2-15H,1H3,(H,27,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWSWOIUKUTNDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-chloro-6-fluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2360663.png)

![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2360664.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2360666.png)

![2-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2360668.png)

![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2360672.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2360679.png)

![ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2360684.png)